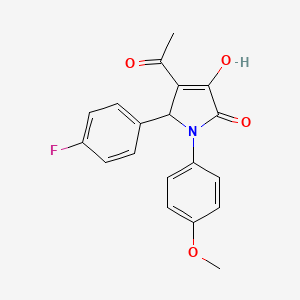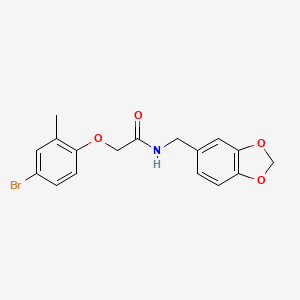![molecular formula C15H16N2O4S B5225166 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5225166.png)
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a group of compounds that have shown promising results in cancer therapy, due to their ability to alter gene expression and induce cell differentiation and apoptosis. MS-275 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, breast, lung, prostate, and colon cancer.
Wirkmechanismus
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation results in the condensation of chromatin structure, leading to the repression of gene expression. By inhibiting HDAC activity, 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide promotes histone acetylation, leading to the relaxation of chromatin structure and the activation of tumor suppressor genes. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide also inhibits the activity of non-histone proteins, such as transcription factors and chaperone proteins, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been shown to modulate the immune system, by enhancing the activity of natural killer cells and T cells, which are involved in the recognition and elimination of cancer cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the metastatic potential of cancer cells, by reducing their ability to invade and migrate to other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has also been shown to have a long half-life, allowing for less frequent dosing. However, 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects on non-histone proteins. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide also has limited efficacy in some types of cancer, such as pancreatic cancer.
Zukünftige Richtungen
There are several future directions for the research on 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide, including the development of new analogs with improved pharmacokinetic properties and selectivity for specific HDAC isoforms. The combination of 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide with other anticancer agents, such as immunotherapy and targeted therapy, is also an area of active research. The identification of biomarkers that can predict the response to 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide and the development of personalized treatment strategies based on these biomarkers is another area of interest. The investigation of the role of 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide in other diseases, such as neurodegenerative disorders and inflammatory diseases, is also an area of potential future research.
Synthesemethoden
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide can be synthesized using a multi-step process, starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a sulfonyl group. The protected amine is then coupled with 4-methoxy-3-methylbenzoyl chloride to form the final product, 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide. The synthesis of 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide is a complex process that requires expertise in organic chemistry and careful attention to detail.
Wissenschaftliche Forschungsanwendungen
4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors like 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide have been shown to induce cell differentiation and apoptosis in cancer cells, while sparing normal cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, including leukemia, lymphoma, breast, lung, prostate, and colon cancer cells. 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-9-13(7-8-14(10)21-2)22(19,20)17-12-5-3-11(4-6-12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOZUQXVZSUBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3-dimethyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5225090.png)
![3-(3-fluorobenzyl)-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5225094.png)
![5-(4-chlorophenyl)-4-[4-(4-ethoxybenzyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5225112.png)
![2-[isopropyl(methyl)amino]ethyl 4-chlorobenzoate hydrochloride](/img/structure/B5225119.png)


![N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B5225138.png)

![2,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5225162.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![4-allyl-1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5225182.png)
![2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]-2-(1-pyrrolidinyl)ethanone](/img/structure/B5225184.png)

![2-(5-bromo-2-methoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5225196.png)